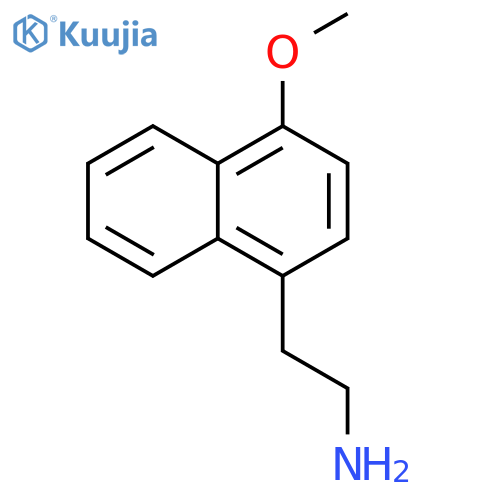Cas no 910396-31-5 (2-(4-methoxynaphthalen-1-yl)ethan-1-amine)

910396-31-5 structure
商品名:2-(4-methoxynaphthalen-1-yl)ethan-1-amine
2-(4-methoxynaphthalen-1-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(4-methoxynaphthalen-1-yl)ethan-1-amine
- 1-Naphthaleneethanamine, 4-methoxy-
-
- インチ: 1S/C13H15NO/c1-15-13-7-6-10(8-9-14)11-4-2-3-5-12(11)13/h2-7H,8-9,14H2,1H3
- InChIKey: UNFMMZNTVQPCHB-UHFFFAOYSA-N
- ほほえんだ: C1(CCN)=C2C(C=CC=C2)=C(OC)C=C1
2-(4-methoxynaphthalen-1-yl)ethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-175558-0.25g |
2-(4-methoxynaphthalen-1-yl)ethan-1-amine |
910396-31-5 | 0.25g |
$347.0 | 2023-09-20 | ||
| Enamine | EN300-175558-0.5g |
2-(4-methoxynaphthalen-1-yl)ethan-1-amine |
910396-31-5 | 0.5g |
$546.0 | 2023-09-20 | ||
| TRC | M266698-50mg |
2-(4-methoxynaphthalen-1-yl)ethan-1-amine |
910396-31-5 | 50mg |
$ 160.00 | 2022-06-04 | ||
| Enamine | EN300-175558-0.1g |
2-(4-methoxynaphthalen-1-yl)ethan-1-amine |
910396-31-5 | 0.1g |
$241.0 | 2023-09-20 | ||
| Enamine | EN300-175558-10g |
2-(4-methoxynaphthalen-1-yl)ethan-1-amine |
910396-31-5 | 10g |
$3007.0 | 2023-09-20 | ||
| 1PlusChem | 1P01BDLH-500mg |
2-(4-methoxynaphthalen-1-yl)ethan-1-amine |
910396-31-5 | 95% | 500mg |
$737.00 | 2023-12-15 | |
| 1PlusChem | 1P01BDLH-1g |
2-(4-methoxynaphthalen-1-yl)ethan-1-amine |
910396-31-5 | 95% | 1g |
$926.00 | 2023-12-15 | |
| 1PlusChem | 1P01BDLH-10g |
2-(4-methoxynaphthalen-1-yl)ethan-1-amine |
910396-31-5 | 95% | 10g |
$3779.00 | 2023-12-15 | |
| 1PlusChem | 1P01BDLH-100mg |
2-(4-methoxynaphthalen-1-yl)ethan-1-amine |
910396-31-5 | 100mg |
$402.00 | 2025-03-19 | ||
| Enamine | EN300-175558-5.0g |
2-(4-methoxynaphthalen-1-yl)ethan-1-amine |
910396-31-5 | 5g |
$2028.0 | 2023-06-03 |
2-(4-methoxynaphthalen-1-yl)ethan-1-amine 関連文献
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
910396-31-5 (2-(4-methoxynaphthalen-1-yl)ethan-1-amine) 関連製品
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
